trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
Overview
Description
Trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
High-Pressure Phase Studies
Research by Rübesamen and Schneider (1993) on the phase diagrams of mesomorphic compounds, including derivatives of cyclohexane similar to trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, under high pressure conditions, observed unique pressure-induced phases and changes in polymorphism. This suggests potential applications in studying the behavior of liquid crystals under varying pressure conditions (Rübesamen & Schneider, 1993).
Conformational Analysis
Gordillo et al. (1992) conducted a crystal-structure study of related cyclohexane derivatives to determine their rotational conformations in the solid state. Such studies are significant for understanding the molecular structure and behavior of similar compounds in various states, which can be crucial in material science and pharmaceutical applications (Gordillo et al., 1992).
Stereoselective Synthesis
The synthesis of cis- and trans-isomers of related cyclohexyl compounds, as explored by researchers like Kim et al. (1980), highlights the significance of stereoselective processes in creating specific molecular configurations. This is particularly relevant in the development of new pharmaceuticals and advanced materials, where isomer specificity can critically impact function (Kim et al., 1980).
Homogeneous Autoassociation Studies
Kolbe’s (1973) research into the autoassociation of cyclohexanol derivatives using IR spectroscopy provides insights into the molecular interactions of similar compounds. Understanding such associations is crucial in the field of supramolecular chemistry, which deals with the design and study of complex structures formed by molecules (Kolbe, 1973).
Enzymatic Reduction for Fragrance Synthesis
Tentori et al. (2020) demonstrated the use of alcohol dehydrogenases for the stereoselective reduction of ketones to produce specific isomers of cyclohexanol derivatives. This biocatalytic approach is significant in the fragrance industry for producing specific scents with high stereochemical purity (Tentori et al., 2020).
Properties
IUPAC Name |
4-(4-butylcyclohexyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUYZTOYURUHIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634168, DTXSID901278053 | |
Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914221-44-6, 92413-47-3 | |
Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-trans-Butyl-[1,1'-bicyclohexyl]-4-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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